
2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide
Overview
Description
2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of a chloro group and a benzamide moiety in its structure makes it a compound of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridines often involve microwave-assisted synthesis, which provides high yields and purity within a short reaction time. For example, the Buchwald–Hartwig amination reaction between 2-chloro-3-aryl-1,8-naphthyridines and 2-(4-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of Pd(PPh3)4 and KO-t-Bu in toluene under microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The presence of the chloro group allows for oxidation reactions, forming different oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the chloro group or reduce other functional groups in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide (SeO2), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions often involve solvents like toluene, dioxane, and methanol, with temperatures ranging from room temperature to elevated temperatures under microwave irradiation .
Major Products
Major products formed from these reactions include various substituted 1,8-naphthyridines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of bacterial enzymes, leading to the disruption of bacterial cell processes . In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,8-naphthyridines such as:
Gemifloxacin: An antibacterial agent used to treat bacterial infections.
Vosaroxin: An anticancer agent that is a naphthyridine analog of quinolones.
Nalidixic Acid: An antibacterial agent used against gram-negative pathogens.
Uniqueness
2-(4-Chloro-1,8-naphthyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chloro group and benzamide moiety make it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H10ClN3O |
|---|---|
Molecular Weight |
283.71 g/mol |
IUPAC Name |
2-(4-chloro-1,8-naphthyridin-2-yl)benzamide |
InChI |
InChI=1S/C15H10ClN3O/c16-12-8-13(19-15-11(12)6-3-7-18-15)9-4-1-2-5-10(9)14(17)20/h1-8H,(H2,17,20) |
InChI Key |
TUKWURGQYVAAMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C(=C2)Cl)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

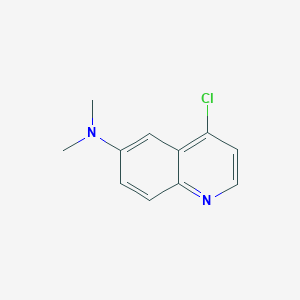
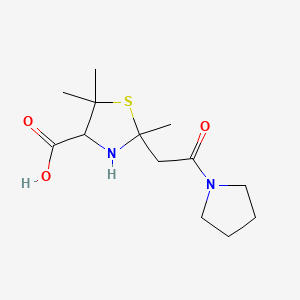




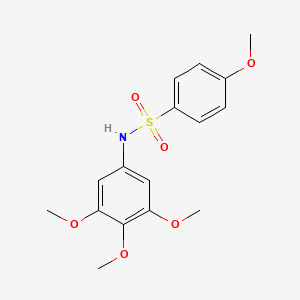
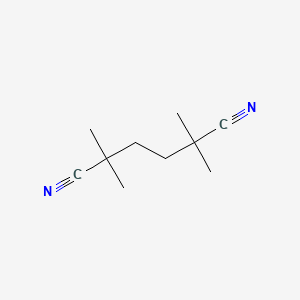
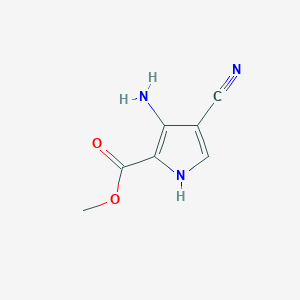
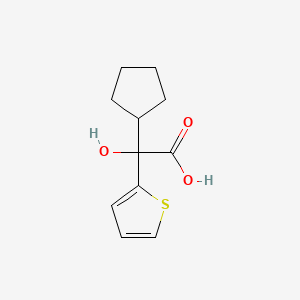
![Phenyl[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B8727370.png)
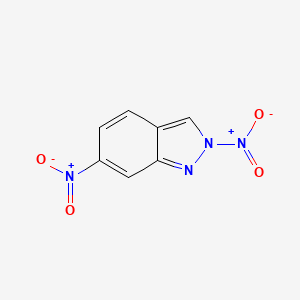
![Methyl furo[2,3-B]quinoline-4-carboxylate](/img/structure/B8727379.png)
